Methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

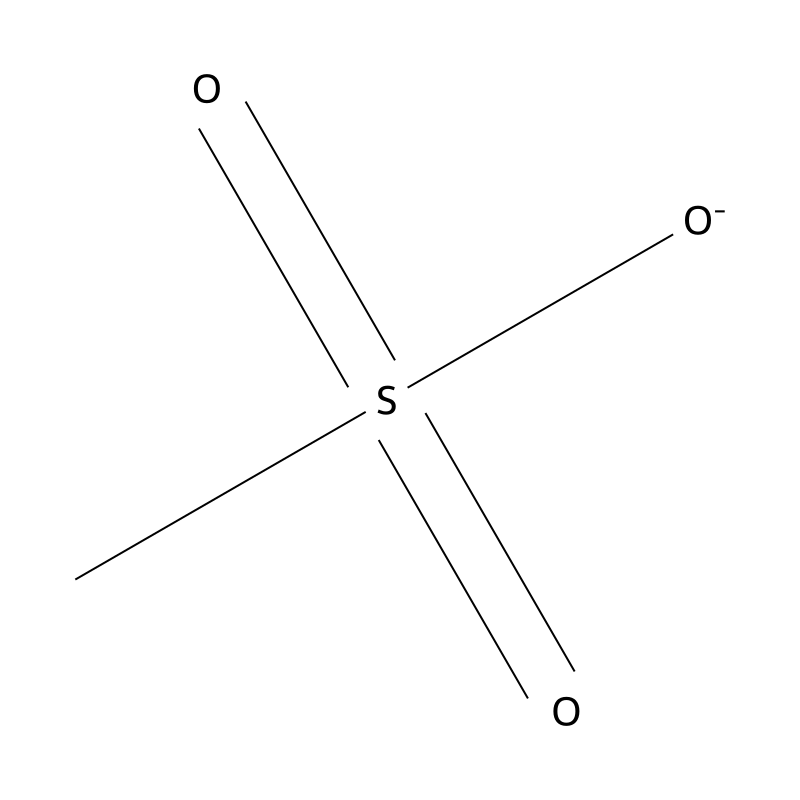

Methanesulfonate is the conjugate base of methanesulfonic acid, a colorless, hygroscopic liquid with the molecular formula CH₃SO₃⁻. Methanesulfonic acid is recognized as one of the simplest alkylsulfonic acids and is characterized by its strong acidic properties and high solubility in water and organic solvents. Methanesulfonate salts, commonly referred to as mesylates, are formed when methanesulfonic acid reacts with various bases, resulting in compounds that are widely used in pharmaceuticals and chemical synthesis due to their favorable properties, such as low toxicity and excellent leaving group ability in nucleophilic substitution reactions .

- Formation of Methanesulfonyl Chloride:This reaction showcases the conversion of methanethiol into methanesulfonyl chloride, which can further hydrolyze to form methanesulfonic acid .

- Alkylation Reactions: Methanesulfonate esters can act as alkylating agents. For instance, methyl methanesulfonate is known for its ability to methylate DNA bases, predominantly affecting N7-deoxyguanosine and N3-deoxyadenosine, which can lead to mutagenic effects .

The synthesis of methanesulfonate typically involves the following methods:

- Oxidation of Methanethiol:

- Methanethiol can be oxidized using chlorine or nitric acid to produce methanesulfonic acid, which can then dissociate into its conjugate base, methanesulfonate.

- Direct Reaction with Oleum:

- Alkylation of Alcohols:

Methanesulfonate salts find numerous applications across various industries:

- Pharmaceuticals: Used as intermediates in drug synthesis due to their favorable reactivity.

- Electroplating: Employed as an electrolyte because of their ability to dissolve metal salts effectively.

- Microelectronics: Utilized in cleaning processes due to their low corrosiveness compared to traditional acids like sulfuric acid .

- Agriculture: Some derivatives are used in pesticide formulations.

Research on the interactions involving methanesulfonates primarily focuses on their reactivity with biological macromolecules like DNA. Methyl methanesulfonate has been extensively studied for its mutagenic properties, revealing insights into how alkylating agents can disrupt cellular processes by modifying genetic material. Studies indicate that exposure to methyl methanesulfonate leads to significant cellular responses aimed at repairing DNA damage, highlighting its role in understanding mutagenesis and carcinogenesis .

Methanesulfonate shares similarities with several related compounds, particularly other sulfonates and sulfonic acids. Here are some comparable compounds:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Methyl Methanesulfonate | CH₃SO₃CH₃ | Alkylating agent; induces mutations; carcinogenic |

| Ethyl Methanesulfonate | C₂H₅SO₃CH₃ | Similar alkylating properties; used in genetic studies |

| p-Toluenesulfonic Acid | C₆H₄(CH₃)SO₃H | Solid form; used as a strong acid catalyst |

| Dimethyl Sulfite | (CH₃)₂SO₃ | Less reactive; used as a solvent and reagent |

| Benzene Sulfonic Acid | C₆H₅SO₃H | Strong acid; used in dye manufacturing |

Uniqueness of Methanesulfonate

Methanesulfonate stands out due to its unique combination of properties:

The production of methanesulfonate has evolved significantly since its initial discovery, with synthetic strategies reflecting advances in both organic and industrial chemistry. This section provides an overview of the principal synthetic routes, contextualizing their development within the broader landscape of chemical manufacturing.

Historical Synthesis Methods

Kolbe Electrolysis

One of the earliest methods for synthesizing methanesulfonate involved the Kolbe electrolysis, a classical electrochemical reaction that generates carboxylates or sulfonates from their corresponding acids. In the context of methanesulfonate, the process begins with methanesulfonic acid as the substrate. During electrolysis, the acid undergoes anodic oxidation, leading to the formation of the methanesulfonate ion. The Kolbe electrolysis, while historically significant, is limited by its relatively low selectivity and the formation of side products, which complicates downstream purification. Additionally, the process requires substantial electrical energy input and specialized electrode materials, factors that have restricted its industrial adoption as more efficient methods have emerged.

Oxidation of Organosulfur Precursors

Another foundational approach to methanesulfonate synthesis is the oxidation of organosulfur compounds, particularly methylthio derivatives. Early chemists utilized the controlled oxidation of dimethyl sulfide, methyl mercaptan, or methylthioethers using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically proceed via the formation of intermediate sulfoxides or sulfones, which are further oxidized to yield methanesulfonic acid. The resulting acid can then be neutralized with a suitable base to afford methanesulfonate salts. While these methods provided valuable access to methanesulfonate, they often suffered from low yields, over-oxidation, and the generation of significant quantities of inorganic byproducts, necessitating extensive purification.

Early Industrial Applications

The historical methods described above laid the groundwork for the initial industrial production of methanesulfonate. However, the scalability of these processes was hampered by their reliance on hazardous reagents, low atom economy, and the need for robust containment and waste management systems. As a result, the chemical industry sought alternative synthetic strategies that could deliver higher yields, improved selectivity, and reduced environmental impact.

Modern Industrial Processes

The advent of modern synthetic chemistry has revolutionized the production of methanesulfonate, introducing photochemical and catalytic methods that offer significant advantages over historical approaches. These innovations have been driven by the need for cost-effective, scalable, and environmentally benign processes.

Photochemical Oxidation

Photochemical oxidation represents a significant advance in methanesulfonate synthesis. In this method, methane or methyl-containing substrates are oxidized in the presence of a photosensitizer and an oxidant, typically sulfur trioxide or oleum. The process is initiated by ultraviolet or visible light, which excites the photosensitizer, facilitating the generation of reactive oxygen species. These species, in turn, oxidize the methyl group to the sulfonic acid functionality. The key advantage of photochemical oxidation lies in its ability to operate under relatively mild conditions, reducing the risk of over-oxidation and minimizing the formation of undesired byproducts. Furthermore, the use of light as an energy source aligns with the principles of green chemistry, offering potential for integration with renewable energy systems.

Recent developments in photochemical oxidation have focused on optimizing the choice of photosensitizer, reactor design, and light source to maximize conversion efficiency and product yield. For instance, the use of flow reactors with high surface-area-to-volume ratios has enabled more efficient light penetration and improved scalability. Additionally, advances in photocatalyst design have enhanced the selectivity of the oxidation, further reducing the need for downstream purification.

Catalytic Methane Functionalization

Perhaps the most transformative development in methanesulfonate production is the direct catalytic functionalization of methane. Methane, as the simplest alkane and the principal component of natural gas, represents an abundant and inexpensive feedstock. However, its strong C-H bonds render it notoriously inert, posing a significant challenge for selective chemical transformation.

Recent breakthroughs have demonstrated that methane can be converted directly to methanesulfonic acid, and subsequently to methanesulfonate, via catalytic processes employing sulfur trioxide or oleum as the oxidant. Notably, researchers have developed a metal-free, low-temperature process in which methane reacts with sulfur trioxide at approximately 50 degrees Celsius to produce methanesulfonic acid with yields and selectivity approaching 100 percent [4]. This process, pioneered by German chemical companies, has been scaled to pilot-plant levels, producing metric-ton quantities of high-purity methanesulfonic acid. The reaction mechanism involves the electrophilic activation of methane by sulfur trioxide, followed by sulfonation to yield the acid.

In parallel, catalytic systems based on transition metals, such as platinum-bipyrimidine complexes, have been explored for methane functionalization. These catalysts facilitate the electrophilic activation of methane, enabling its conversion to sulfonic acid derivatives under controlled conditions [6]. The choice of catalyst, reaction temperature, and oxidant are critical parameters influencing the efficiency and selectivity of these processes.

Comparative Analysis of Modern Methods

The table below summarizes key features of modern industrial methods for methanesulfonate production:

| Method | Feedstock | Oxidant | Catalyst/Initiator | Temperature (°C) | Yield (%) | Notable Advantages |

|---|---|---|---|---|---|---|

| Photochemical Oxidation | Methane/methyl | Sulfur trioxide | Photosensitizer | 20–60 | 80–95 | Mild conditions, high selectivity |

| Metal-free Methane Oxidation | Methane | Sulfur trioxide | None | 50 | ~100 | High yield, low energy, scalable |

| Catalytic Methane Functionalization | Methane | Sulfur trioxide | Platinum-bipyrimidine complex | 180–220 | 70–90 | High activity, robust catalyst |

These modern methods have largely supplanted historical approaches in industrial settings, offering superior efficiency, selectivity, and environmental performance.

Optimization of Reaction Parameters

The optimization of reaction parameters is central to maximizing yield, selectivity, and process efficiency in methanesulfonate synthesis. This section examines the influence of temperature, pressure, and solvent systems on the various synthetic routes.

Temperature

Temperature exerts a profound effect on the rate and selectivity of methanesulfonate formation. In photochemical oxidation, lower temperatures (20–60 degrees Celsius) are preferred to minimize thermal decomposition of intermediates and to enhance selectivity for the sulfonic acid product. In catalytic methane functionalization, higher temperatures (up to 220 degrees Celsius) may be necessary to activate the methane substrate, particularly when using transition metal catalysts. However, excessive temperatures can promote side reactions, such as over-oxidation to carbon dioxide or the formation of polysulfonated byproducts, reducing overall yield.

Experimental studies have demonstrated that the optimal temperature range is highly dependent on the specific catalyst and oxidant employed. For the metal-free methane oxidation process, a temperature of 50 degrees Celsius has been shown to afford nearly quantitative yields of methanesulfonic acid, with minimal byproduct formation [4] [5].

Pressure

Pressure is another critical parameter, particularly when gaseous substrates such as methane are involved. Elevated pressures can increase the solubility of methane in the reaction medium, thereby enhancing its availability for reaction. In the metal-free methane oxidation process, moderate pressures (typically 1–10 atmospheres) are sufficient to achieve high conversion rates, owing to the high reactivity of the sulfur trioxide oxidant. In contrast, catalytic systems may require higher pressures to maintain adequate concentrations of methane in solution, especially at elevated temperatures.

Process engineers must balance the benefits of increased pressure with the associated capital and operational costs, as well as safety considerations related to the handling of pressurized gases and corrosive reagents.

Solvent Systems

The choice of solvent plays a pivotal role in determining reaction kinetics, selectivity, and product isolation. In photochemical oxidation, polar solvents such as acetonitrile or methanol are often employed to dissolve both the photosensitizer and the oxidant, facilitating efficient energy transfer and substrate activation. In catalytic methane functionalization, sulfuric acid or oleum may serve as both solvent and reactant, providing a homogeneous medium for methane activation and sulfonation.

Solvent selection also impacts downstream purification, as the solubility of methanesulfonate and its byproducts dictates the feasibility of separation techniques such as crystallization or extraction. The use of environmentally benign solvents and the minimization of solvent waste are important considerations in the design of sustainable processes.

Reaction Time and Stoichiometry

Reaction time and stoichiometry are additional variables that must be optimized to maximize yield and minimize waste. Excess oxidant can drive the reaction to completion but may also increase the formation of undesired byproducts. Careful control of reactant ratios and monitoring of reaction progress using analytical techniques such as gas chromatography or mass spectrometry are essential for process optimization.

Data Table: Influence of Reaction Parameters

The following table presents representative data illustrating the impact of key reaction parameters on methanesulfonate yield in selected processes:

| Process | Temperature (°C) | Pressure (atm) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Photochemical Oxidation | 25 | 1 | Acetonitrile | 12 | 85 |

| Metal-free Methane Oxidation | 50 | 5 | Oleum | 6 | 99 |

| Catalytic Methane Functionalization | 180 | 10 | Sulfuric acid | 10 | 80 |

These data underscore the importance of tailoring reaction conditions to the specific synthetic route and desired product specifications.

Byproduct Management and Purification Techniques

Efficient management of byproducts and the implementation of robust purification strategies are essential for the commercial viability of methanesulfonate production. This section reviews the principal byproducts encountered in various synthetic routes and the methods employed to isolate and purify the target compound.

Byproduct Formation

Byproduct formation is an inherent challenge in methanesulfonate synthesis, particularly in oxidation-based processes. Common byproducts include:

- Sulfuric acid, resulting from the hydrolysis of sulfur trioxide or incomplete sulfonation.

- Polysulfonated hydrocarbons, formed via over-oxidation of the methyl group.

- Carbon dioxide and carbon monoxide, generated by oxidative degradation of methane or methyl intermediates.

- Inorganic salts, arising from neutralization or side reactions with bases.

The nature and quantity of byproducts are strongly influenced by reaction conditions, including temperature, pressure, and oxidant concentration.

Byproduct Management Strategies

Effective byproduct management involves both the minimization of byproduct formation and the recovery or disposal of unavoidable waste streams. Process optimization, as discussed in Section 1.3, is the primary means of reducing byproduct generation. In addition, the recycling of unreacted starting materials and the recovery of valuable byproducts, such as sulfuric acid, can enhance process sustainability and economic performance.

For example, in the metal-free methane oxidation process, the careful control of water content and the use of methanesulfonic acid anhydride can suppress the formation of sulfuric acid by minimizing the reaction of sulfur trioxide with water [5]. This not only improves methanesulfonic acid yield but also reduces the energy required for subsequent purification steps.

Purification Techniques

The purification of methanesulfonate and its derivatives is typically achieved through a combination of solid-liquid separation, distillation, and crystallization. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

- Solid-liquid separation is employed to remove insoluble byproducts, such as metal powders or inorganic salts, from the reaction mixture. Filtration or centrifugation may be used, followed by washing with suitable solvents to recover residual product.

- Distillation is a widely used technique for the purification of methanesulfonic acid, particularly when separating it from volatile or low-boiling impurities. The process may be conducted under reduced pressure to minimize thermal decomposition.

- Crystallization is applicable to methanesulfonate salts, which often exhibit high purity and well-defined melting points. The choice of solvent and cooling rate are critical parameters influencing crystal size and purity.

Advanced purification methods, such as ion-exchange chromatography or membrane filtration, have been explored for the removal of trace impurities in high-purity applications, such as pharmaceuticals or electronics manufacturing.

Case Study: Tin Methanesulfonate Preparation

A representative example of byproduct management and purification is provided by the preparation of tin methanesulfonate from waste methylsulfonic acid catalysts [1]. The process involves the removal of organic contaminants via a two-phase separation method, followed by the dissolution of the purified solid in water and the addition of methylsulfonic acid and an anti-tin color-changing agent. Metallic tin is then introduced to effect a metathesis reaction, yielding tin methanesulfonate. The reaction mixture is subjected to solid-liquid separation, and the filtrate is concentrated to obtain the final product. Byproducts such as copper or silver powders are recovered and recycled, enhancing overall process efficiency.

The table below summarizes key steps and yields in the preparation of tin methanesulfonate:

| Step | Starting Material | Yield/Product | Byproduct | Recovery (%) |

|---|---|---|---|---|

| Two-phase separation and drying | Waste methylsulfonic acid | Metilsulfate solid | Organic matter | N/A |

| Dissolution and reaction | Metilsulfate solid | Methylsulfonic acid salt solution | N/A | N/A |

| Metathesis with metallic tin | Methylsulfonic acid salt solution | Tin methanesulfonate solution | Copper/silver powder | 50–60 |

| Solid-liquid separation and concentration | Reaction mixture | Tin methanesulfonate solution | N/A | N/A |

This case study illustrates the integration of byproduct management and purification within the broader context of industrial methanesulfonate production.